![molecular formula C8H6N2 B1312579 3-(Pyridin-3-yl)prop-2-enenitrile CAS No. 6443-86-3](/img/structure/B1312579.png)
3-(Pyridin-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “3-(Pyridin-3-yl)prop-2-enenitrile” has been described in the literature. It has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts via nucleophilic attack .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-3-yl)prop-2-enenitrile” has been analyzed using various spectroscopic techniques. The compound has a molecular formula of C8H6N2 . The structure of the compound has been confirmed using IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis
“3-(Pyridin-3-yl)prop-2-enenitrile” has been involved in various chemical reactions. For instance, it has been used as a glycolysis inhibitor, suppressing the growth of established tumors in mice . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis
“3-(Pyridin-3-yl)prop-2-enenitrile” exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Scientific Research Applications
Glycolysis Inhibition
3-(Pyridin-3-yl)prop-2-enenitrile: and its derivatives have been studied for their potential as glycolysis inhibitors. One such derivative, (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3PO), is known to inhibit PFKFB3, an enzyme that regulates glycolytic flux and glucose uptake. This inhibition is selectively cytostatic to transformed cells and can suppress tumor growth in mice .
Herbicidal Activity
Substituted phenylamino derivatives of pyridinyl compounds have been explored for their herbicidal properties. While specific studies on 3-(Pyridin-3-yl)prop-2-enenitrile are not available, related compounds have shown potential in this field .
Chemosensor Development
Pyridinyl compounds have been utilized in the development of chemosensors. For instance, a pyrene-based chemosensor incorporating a pyridinyl group has been reported to detect Cu(II) ions effectively, with potential live cell applications .
Nonlinear Optics
The electronic and optical properties of pyridinyl compounds make them candidates for applications in nonlinear optics. Studies on related compounds have demonstrated significant second and third harmonic generation, indicating potential use in optical technologies .
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMTMHYYONLOV-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.